2-chloro-6-fluoro-N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide
描述
属性
IUPAC Name |
2-chloro-6-fluoro-N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O2/c1-14-6-8-15(9-7-14)18-10-11-19(27)26(25-18)13-3-12-24-21(28)20-16(22)4-2-5-17(20)23/h2,4-11H,3,12-13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOPZCFGPITPBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-chloro-6-fluoro-N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of a chloro and a fluoro substituent, which are often associated with enhanced biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, notably enzymes and receptors involved in various physiological processes. The following are key mechanisms identified in research:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that play crucial roles in inflammatory pathways, potentially reducing inflammation and pain.
- Receptor Modulation : It may modulate receptor activity associated with pain perception and inflammatory responses, contributing to its therapeutic effects.
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
In Vitro Studies
- Enzyme Inhibition : Research indicates that the compound exhibits significant inhibition against cyclooxygenase (COX) enzymes and microsomal prostaglandin E synthase (mPGES), which are key players in the synthesis of pro-inflammatory mediators. For instance, one study reported an IC50 value for mPGES inhibition at approximately 8 nM , indicating potent activity .
- Cellular Assays : The compound demonstrated efficacy in reducing cell viability in cancer cell lines, suggesting potential anti-cancer properties. For example, it showed an IC50 value of 16.24 nM against A549 lung cancer cells .
In Vivo Studies
- Pain Models : In animal models, particularly using LPS-induced thermal hyperalgesia, the compound exhibited significant analgesic effects with an effective dose (ED50) of approximately 36.7 mg/kg , highlighting its potential use in pain management .
- Pharmacokinetics : Studies on pharmacokinetic profiles revealed favorable absorption and distribution characteristics, indicating good bioavailability and central nervous system penetration .
Data Tables
| Study Type | Target Enzyme | IC50 Value (nM) | Model Used |
|---|---|---|---|
| In Vitro | mPGES | 8 | A549 Cell Line |
| In Vitro | COX Enzymes | Not specified | Various Cell Lines |
| In Vivo | Pain Model | ED50 36.7 mg/kg | LPS-induced model |
相似化合物的比较
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs, emphasizing differences in substituents, molecular weight, and functional groups.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Modifications: The target compound and 2-(4-fluorophenoxy)-N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide share the pyridazinone core with a 4-methylphenyl group and a propyl linker. However, the latter substitutes benzamide with an acetamide-phenoxy group, reducing molecular weight (395.4 vs. undefined for the target) and altering polarity. Replacement of the benzamide group with acetic acid (as in ) introduces a carboxylic acid functionality, likely enhancing solubility but reducing lipophilicity compared to the target compound.
Substituent Effects: Halogen Variations: The 4-fluorophenyl (CAS 853318-09-9) and 4-chlorophenyl (CAS 135111-51-2) analogs demonstrate how halogen choice impacts molecular weight and steric bulk. Chlorine increases molecular weight by ~18 Da compared to fluorine.
Linker Flexibility :
- The propyl chain in the target compound and the acetamide analog provides greater conformational flexibility compared to the rigid acetic acid linker in other analogs. This could affect binding kinetics and metabolic stability.
248.22 for simpler analogs).
Research Implications and Gaps
- Structural Activity Relationships (SAR): The evidence lacks biological data, but structural comparisons suggest that substituents on the pyridazinone ring and the choice of linker (benzamide vs. acetic acid) are critical for tuning activity. For example, acetamide-phenoxy derivatives may exhibit different pharmacokinetic profiles due to reduced amide hydrogen-bonding capacity compared to benzamides.
- Synthetic Challenges : The 95% purity reported for most analogs indicates standardized synthesis protocols, though the target compound’s synthetic route remains undefined.
- Crystallographic Analysis : Tools like SHELXL and WinGX could resolve the target compound’s crystal structure, enabling precise comparisons of bond lengths and packing interactions with analogs.
准备方法
Pyridazinone Core Synthesis
The 3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl moiety is synthesized via cyclocondensation. A β-ketoester derivative, such as ethyl 3-(4-methylphenyl)-3-oxopropanoate, reacts with hydrazine hydrate in ethanol under reflux (6–8 hours, 80°C), yielding the pyridazinone ring. Key parameters include:
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Ethanol | 82 | |
| Temperature | Reflux (80°C) | – | |
| Reaction Time | 24 hours (alkylation step) | – |
The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by cyclization and dehydration. Recrystallization from acetone enhances purity.
Propylamine Side Chain Introduction
The propylamine linker is introduced via alkylation. The pyridazinone intermediate reacts with 1-bromo-3-chloropropane in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base (room temperature, 24 hours). Substituting bromopropane with tosylates or mesylates may improve reactivity.
Mechanism :
Amide Bond Formation
The final step couples the chloropropyl-pyridazinone intermediate with 2-chloro-6-fluorobenzoic acid. Two approaches are prevalent:
a) Acid Chloride Method
-
Activation : 2-Chloro-6-fluorobenzoic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride.
-
Coupling : Reacting the acid chloride with 3-(3-aminopropyl)-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine in dichloromethane (DCM) with triethylamine (Et₃N) as a base (0°C to room temperature, 4 hours).
b) Carbodiimide-Mediated Coupling
-
Activation : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.
Optimization Strategies
Catalytic Enhancements
-
Phase-Transfer Catalysis : Benzyltributylammonium bromide (BTBA) accelerates alkylation steps, reducing reaction time from 24 to 12 hours.
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Palladium Catalysis : For complex couplings, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with ligands like BINAP enhances efficiency in aryl-amine bonds.
Characterization and Validation
Post-synthesis, the compound is validated via:
Challenges and Mitigations
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?
- Methodological Answer : Multi-step synthesis typically involves coupling the benzamide moiety with a substituted pyridazine derivative. Key steps include amide bond formation (e.g., using carbodiimide coupling agents) and cyclization under controlled temperatures (60–80°C). Solvent choice (e.g., DMF or THF) and reaction time (12–24 hours) significantly impact yield and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm functional groups and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% threshold).
- X-ray crystallography (if crystalline) for absolute configuration determination .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA and EU safety guidelines:
- Use chemical-resistant gloves (nitrile) and ANSI-approved goggles .
- Ensure local exhaust ventilation in synthesis areas.
- Store in airtight containers at –20°C to prevent degradation.
- Dispose of waste via incineration or certified hazardous waste services .
Advanced Research Questions
Q. How can researchers investigate the compound’s bioactivity against specific therapeutic targets (e.g., kinases, GPCRs)?
- Methodological Answer :
- Perform in vitro binding assays (e.g., fluorescence polarization, surface plasmon resonance) to measure affinity (Kd values).
- Use cell-based assays (e.g., luciferase reporter systems) to evaluate functional modulation of targets.
- Validate selectivity via kinome-wide profiling or counter-screens against related receptors .
Q. What strategies resolve contradictions in reported bioactivity data across different studies?
- Methodological Answer : Conduct meta-analysis with attention to:
- Assay conditions (pH, temperature, buffer composition).
- Cell line variability (e.g., HEK293 vs. HeLa).
- Batch-to-batch compound purity (validate via HPLC for each study).
- Statistical tools (e.g., Bland-Altman plots) to quantify inter-study variability .
Q. How to design experiments for structure-activity relationship (SAR) studies of derivatives?
- Methodological Answer :
- Systematic functional group substitutions : Modify the pyridazine ring (e.g., electron-withdrawing groups) or benzamide linker (e.g., alkyl chain length).
- Pharmacophore mapping (software: MOE, Schrödinger) to identify critical interaction sites.
- Test derivatives in parallel artificial membrane permeability assays (PAMPA) to correlate structural changes with bioavailability .
Q. What computational methods predict interactions between the compound and biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Glide) to simulate binding poses in target active sites.
- Molecular dynamics simulations (GROMACS, AMBER) to assess stability of ligand-receptor complexes over time.
- Free-energy perturbation (FEP) calculations to predict binding affinity changes for derivatives .
Q. How can findings for this compound be integrated into existing pharmacological or chemical theories?
- Methodological Answer :
- Link results to receptor theory (e.g., two-state model for GPCR activation) if modulating allosteric sites.
- Use QSAR models to relate physicochemical properties (logP, polar surface area) to observed bioactivity.
- Publish in frameworks aligning with NIH Molecular Libraries Program standards for reproducibility .
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